

Application Notes and Protocols for Enriched Molybdenum-92 Metal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Molybdenum-92**

Cat. No.: **B083593**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Enriched Molybdenum-92

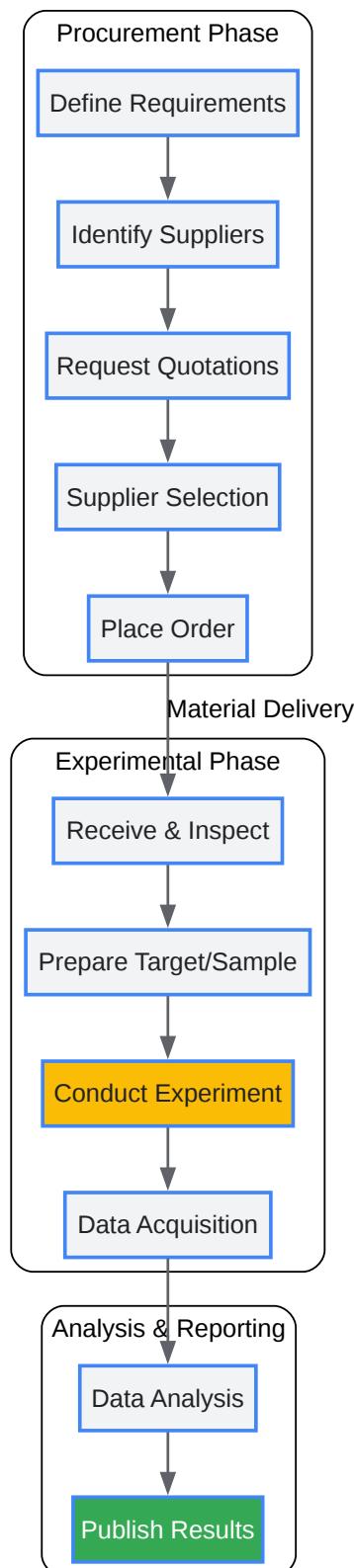
Molybdenum-92 (⁹²Mo) is a stable isotope of molybdenum with a natural abundance of approximately 14.65%.^{[1][2]} Enriched ⁹²Mo metal is a specialized material procured for a range of scientific and technical applications. Its primary use is in nuclear physics research, particularly in studies involving neutron scattering and the evaluation of the neutron electric dipole moment.^{[1][2][3][4]} While molybdenum, in general, is an essential trace element vital for various biological functions as a cofactor in several enzymes, the application of enriched ⁹²Mo in drug development and specific biological signaling pathways is not extensively documented in current literature. This document provides a guide to the procurement, sourcing, and general experimental considerations for enriched ⁹²Mo metal.

Procurement and Sourcing of Enriched Molybdenum-92 Metal

The acquisition of enriched ⁹²Mo is a specialized process involving a limited number of global suppliers. The primary production method for molybdenum isotope enrichment is gas centrifugation of Molybdenum Hexafluoride (MoF₆).^{[5][6]}

Available Forms and Specifications

Enriched ⁹²Mo is typically available in metallic powder form or as Molybdenum (VI) Oxide (MoO₃) powder.[1][2][4][6] Suppliers offer various enrichment levels and quantities to meet specific research needs. Due to the specialized nature of this material, pricing is provided on a case-by-case basis upon formal request for a quotation.


Leading Suppliers

The following table summarizes key information for prominent suppliers of enriched **Molybdenum-92**. Researchers are advised to contact these suppliers directly to obtain detailed specifications and current pricing.

Supplier	Available Chemical Forms	Typical Isotopic Enrichment Levels	Notes
Orano (France)	Metal Powder (Mo), Molybdenum Hexafluoride (MoF ₆), Molybdenum (VI) Oxide (MoO ₃)[5][6]	Up to 98%[5][6]	Utilizes gas centrifugation for enrichment.[5][6]
BuyIsotope.com (a subsidiary of Neonest AB)	Metal (Mo), Molybdenum (VI) Oxide (MoO ₃)[1][2][4]	Available upon request for a quote.	Provides Safety Data Sheets (SDS) for both metal and oxide forms.[1]
National Isotope Development Center (NIDC, USA)	Metal Powder, Metal Solid, Oxide	90-98%[7]	A U.S. Department of Energy program.
Isotope JSC (a subsidiary of Rosatom, Russia)	Metal, Oxide	Not less than 99.80% (can be changed upon request)	Offers high enrichment levels.
AMT Isotopes	Metal, Oxide, Chloride, Gas, Other	>10% to >90% in increments	Provides a range of enrichment levels based on customer requirements.

Logical Workflow for Procurement and Experimental Use

The process of acquiring and utilizing enriched ^{92}Mo in a research setting follows a structured workflow. The diagram below illustrates the key stages, from initial planning to final data analysis.

[Click to download full resolution via product page](#)**Procurement and Experimental Workflow for ^{92}Mo .**

Application Notes and Experimental Protocols

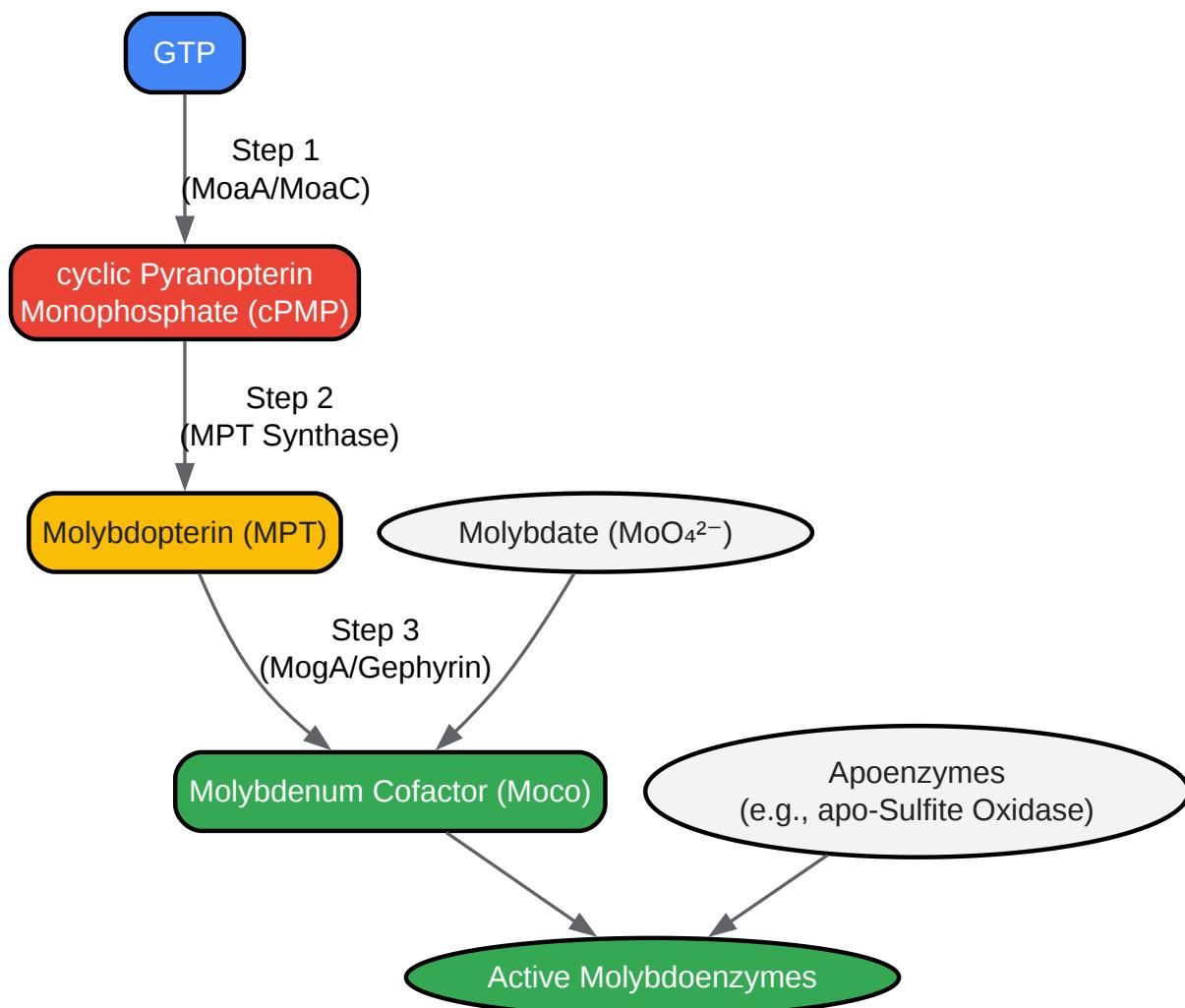
Application in Nuclear Physics: Neutron Scattering

Enriched ^{92}Mo is utilized as a target material in neutron scattering experiments to study nuclear structure and reaction cross-sections.[\[1\]](#)[\[2\]](#)[\[4\]](#) The following is a generalized protocol based on methodologies for differential neutron scattering experiments.

Objective: To measure the angular distribution of fast neutrons scattered from a ^{92}Mo target.

Materials and Equipment:

- Enriched ^{92}Mo metal sample (e.g., cylindrical solid or pressed powder)
- Pulsed neutron source (e.g., from a linear accelerator)
- Collimation system to create a neutron beam
- An array of proton recoil detectors
- Digital data acquisition system
- Shielding materials
- Vacuum chamber for the sample


Protocol:

- **Neutron Beam Generation:** Generate a pulsed beam of neutrons using a linear accelerator. The neutrons are produced by high-energy electrons striking a target material (e.g., tantalum).[\[8\]](#)
- **Beam Collimation:** Use a collimation system to shape the neutron beam to a defined diameter at the sample location.[\[8\]](#)
- **Sample Placement:** Mount the enriched ^{92}Mo sample at a significant distance from the neutron source (e.g., ~ 30 meters) within a vacuum chamber to minimize air scattering.[\[8\]](#)

- Detector Array Setup: Arrange an array of proton recoil detectors around the sample at various angles to measure the scattered neutron flux.[8]
- Data Acquisition:
 - Utilize a Time-of-Flight (TOF) method to determine the energy of the scattered neutrons.[8]
 - Employ a digital data acquisition system to collect and store the digitized data from the detector array.[8]
 - Perform pulse shape analysis to discriminate between neutron and gamma-ray events.
- Background Measurement: Perform a "blank" run without the ⁹²Mo sample in the beamline to measure background neutron scattering from the experimental setup.
- Data Analysis:
 - Subtract the background data from the sample data.
 - Generate TOF spectra for each detector angle.
 - Calculate the differential scattering cross-sections as a function of scattering angle and incident neutron energy.
 - Compare the experimental results with theoretical models and data from nuclear data libraries.[8]

Role in Biological Systems: The Molybdenum Cofactor (Moco) Biosynthesis Pathway

While there is no evidence for the specific use of enriched ⁹²Mo in drug development, elemental molybdenum is crucial for life.[2] It is a key component of the Molybdenum Cofactor (Moco), which is essential for the function of several enzymes, including sulfite oxidase, xanthine oxidase, and aldehyde oxidase.[9][10] These enzymes are critical for metabolizing sulfur-containing amino acids and purines.[9][10] A deficiency in Moco biosynthesis leads to severe metabolic disorders.[11] The diagram below outlines the highly conserved pathway for Moco biosynthesis.

[Click to download full resolution via product page](#)

Simplified Molybdenum Cofactor (Moco) Biosynthesis Pathway.

This pathway illustrates the multi-step conversion of Guanosine Triphosphate (GTP) into molybdopterin, followed by the insertion of molybdenum (as molybdate) to form the active Molybdenum Cofactor.^{[5][12][13]} This cofactor is then incorporated into various apoenzymes to form functional holoenzymes.

Conclusion

Enriched **Molybdenum-92** is a critical material for advanced research in nuclear physics. Its procurement requires careful planning and direct engagement with specialized suppliers to obtain the desired form, enrichment, and quantity. While the direct application of enriched ⁹²Mo in drug development is not established, the fundamental role of molybdenum in essential biological pathways, such as the Moco biosynthesis pathway, underscores the element's importance in biological systems. The protocols and information provided herein serve as a foundational guide for researchers and professionals working with this unique isotopic material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imoa.info [imoa.info]
- 2. buyisotope.com [buyisotope.com]
- 3. MOLYBDENUM COFACTOR BIOSYNTHESIS AND MOLYBDENUM ENZYMES | Annual Reviews [annualreviews.org]
- 4. buyisotope.com [buyisotope.com]
- 5. The biosynthesis of the molybdenum cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molybdenum [orano.group]
- 7. Molybdenum | NIDC: National Isotope Development Center [isotopes.gov]
- 8. hahn.ne.rpi.edu [hahn.ne.rpi.edu]
- 9. Molybdenum - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. Molybdenum | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 11. Molybdenum cofactor biosynthesis and deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biosynthesis and Insertion of the Molybdenum Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Enriched Molybdenum-92 Metal]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b083593#procurement-and-sourcing-of-enriched-molybdenum-92-metal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com